Pigment Red 176

Catalog No.
S1503902
CAS No.
12225-06-8
M.F
C32H24N6O5
M. Wt
572.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pigment Red 176

CAS Number

12225-06-8

Product Name

Pigment Red 176

IUPAC Name

3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide

Molecular Formula

C32H24N6O5

Molecular Weight

572.6 g/mol

InChI

InChI=1S/C32H24N6O5/c1-43-27-14-11-19(30(40)33-20-8-3-2-4-9-20)16-26(27)37-38-28-22-10-6-5-7-18(22)15-23(29(28)39)31(41)34-21-12-13-24-25(17-21)36-32(42)35-24/h2-17,39H,1H3,(H,33,40)(H,34,41)(H2,35,36,42)

InChI Key

LOGJDHWBDGLMNO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)NC(=O)N6)O

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)NC(=O)N6)O

Catalytic Protodeboronation of Pinacol Boronic Esters

Scientific Field: This research falls under the field of Organic Chemistry.

Summary of the Application: The study focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The researchers developed a protocol that allows for formal anti-Markovnikov alkene hydromethylation .

Methods of Application: The researchers utilized a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This was paired with a Matteson–CH2–homologation .

Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Biosynthesis Pathway for 3-Hydroxypropionic Acid Production

Scientific Field: This research is in the field of Bioengineering and Biotechnology.

Summary of the Application: The study presents a novel oxaloacetate pathway for 3-hydroxypropionic acid (3-HP) biosynthesis in genetically engineered Saccharomyces cerevisiae . 3-HP is an emerging platform chemical used for the production of various value-added chemicals .

Methods of Application: The researchers designed and constructed a 3-HP production module in Saccharomyces cerevisiae by overexpressing pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase . They used promoter engineering to optimize the glc7 expression, which could regulate the dephosphorylation of hexokinase to enhance the cytoplasmic energy metabolism .

Results or Outcomes: The final engineered strain, thTAM-47, produced 18.1 g L−1 3-HP, which is the highest level of 3-HP production in S. cerevisiae to date . This work showed the shortest pathway for 3-HP production using glucose as a substrate in S. cerevisiae at present .

Synthesis and Evaluation of 1-Hydroxy/Methoxy-4-Methyl-2-Phenyl-1H-Imidazole-5-Carboxylic Acid Derivatives

Scientific Field: This research is in the field of Medicinal Chemistry.

Summary of the Application: The study presents the synthesis and evaluation of a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives . These compounds were evaluated for their inhibitory potency against xanthine oxidase .

Methods of Application: The researchers synthesized a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives . The inhibitory potency of these compounds against xanthine oxidase was then evaluated .

Results or Outcomes: For detailed results, you may want to refer to the original research paper .

Pigment Red 176 is a synthetic organic pigment widely utilized in various applications, particularly in the coloring of plastics, coatings, and inks. Its chemical formula is C32H24N6O5C_{32}H_{24}N_{6}O_{5}, and it has a molecular weight of approximately 572.6 g/mol. This compound is known for its vibrant red hue and excellent lightfastness, heat resistance, and chemical stability, making it suitable for outdoor applications where durability is essential .

  • Diazotization Reaction: This involves the reaction of an aromatic amine with sodium nitrite and hydrochloric acid to form a diazonium salt. The general reaction can be represented as:
    RNH2+NaNO2+HClRN=N++Cl+2H2OR-NH_2+NaNO_2+HCl\rightarrow R-N=N^++Cl^-+2H_2O
    where RR represents an aromatic group.
  • Coupling Reaction: The diazonium salt then undergoes a coupling reaction with another aromatic compound to form the final pigment. This can be illustrated as:
    RN=N++RXRN=NR+XR-N=N^++R'-X\rightarrow R-N=N-R'+X^-
    where RR' is another aromatic group and XX represents a leaving group.

These reactions are crucial for the formation of the complex structure that characterizes Pigment Red 176.

The synthesis of Pigment Red 176 can be performed through several methods:

  • Two-Stage Process: A common method involves the initial formation of a diazonium compound followed by coupling with an appropriate coupling component. This method allows for large-scale production and has been optimized for yield and purity .
  • Solvent-Based Techniques: The synthesis can also be carried out in various solvents, which can influence the morphology and properties of the final product. For instance, using water as a solvent can lead to different particle sizes and distributions .
  • Electrospinning: Recent advancements have explored electrospinning techniques to create fibers incorporating Pigment Red 176, enhancing its application in textiles and composite materials .

Pigment Red 176 finds extensive use across several industries:

  • Plastics: It is commonly used for bulk coloring of plastics due to its excellent thermal stability.
  • Coatings: The pigment is employed in paints and inks where its lightfastness is crucial for outdoor applications.
  • Textiles: It is used in dyeing synthetic fibers, providing vibrant colors that resist fading.
  • Cosmetics: Some formulations utilize this pigment for its bright coloration properties .

Interaction studies involving Pigment Red 176 primarily focus on its behavior in various solvents and matrices. Research indicates that the pigment exhibits unique solubility characteristics depending on the solvent used, which affects its dispersibility and stability in formulations . Additionally, studies have investigated how environmental factors such as pH and temperature influence its performance in coatings and inks.

Pigment Red 176 belongs to a broader class of red pigments that share similar structural features but differ in their chemical properties and applications. Below is a comparison with other similar compounds:

Compound NameChemical FormulaUnique Features
Pigment Red 146C20H12N4O4Known for high opacity and excellent lightfastness.
Pigment Red 122C18H15N3O4Offers superior heat resistance but lower solvent resistance compared to Pigment Red 176.
Pigment Red 48C18H14N2O4More soluble in organic solvents but less stable under UV light exposure than Pigment Red 176.

Pigment Red 176 stands out due to its exceptional balance of stability across various environmental conditions while maintaining vibrant coloration, making it particularly valuable in applications requiring durability .

Benzimidazolone pigments emerged as a critical class of synthetic organic colorants in the mid-20th century, addressing limitations in earlier azo pigments. Developed by Hoechst (now Clariant) in 1960, these pigments incorporated a benzimidazolone moiety to enhance solubility resistance and performance compared to Hansa yellow pigments. The introduction of Pigment Red 176 (PR176) in the 1960s marked a significant advancement in red pigments, combining a monoazo structure with a benzimidazolone coupling component to achieve superior lightfastness and heat stability.

The historical trajectory of benzimidazolones reflects broader shifts in synthetic colorant development. While early azo pigments like tartrazine yellow (PY100) and β-naphthol azos dominated the 19th and early 20th centuries, benzimidazolones resolved issues of migration and solubility through structural modifications. PR176, as a red variant, represents a specialized application of this chemistry, tailored for high-performance industrial uses such as automotive coatings and plastic coloring.

Key Historical Milestones

YearDevelopmentSource
1884First azo pigment (tartrazine yellow) patented
1960Benzimidazolone pigments introduced to address solubility issues
1960sPR176 synthesized for red coloration with enhanced stability
1970sBenzimidazolones adopted in watercolor paints

Positioning of PR176 in Contemporary Colorant Research

PR176 occupies a niche in modern colorant science, bridging industrial applications and advanced material research. Its chemical structure—a monoazo compound with a benzimidazolone coupling component—enables exceptional photostability (lightfastness grade 6) and thermal resistance (>300°C), making it indispensable for high-temperature plastics and automotive coatings. Recent research has explored nanoscale formulations of benzimidazolones to improve dispersion in polymers, a trend relevant to PR176’s use in engineering plastics and inks.

Comparative Performance Metrics

PropertyPR176Quinacridone RedCadmium Red
Lightfastness (Grade)686
Heat Stability (°C)>300>300300–400
Solvent Resistance4–5 (organic)5–6Moderate
Primary ApplicationsPlastics, inksCoatings, textilesArtists’ paints

Data sources:

Theoretical Significance in Synthetic Organic Colorant Studies

PR176’s significance lies in its validation of structure-performance relationships in azo pigments. Its benzimidazolone moiety introduces hydrogen-bonding patterns that enhance molecular packing, critical for resisting environmental degradation. Theoretical studies have shown that PR176’s stability arises not from a single hydrogen-bond topology but from a combination of efficient packing and strong intermolecular interactions.

Structural Features Driving Performance

FeatureImpact on Properties
Benzimidazolone CouplingEnhances lightfastness via electron delocalization
Monoazo BackboneBalances tint strength and heat stability
Hydrogen-Bond NetworksPrevents migration in polymers

This structural framework informs modern strategies for designing high-performance azo pigments.

Conceptual Framework for PR176 Research Analysis

Analyzing PR176 requires a multidisciplinary approach, integrating chemical synthesis, physical characterization, and application testing. A proposed framework includes:

  • Chemical Structure Analysis: Investigating substituents and coupling components.
  • Performance Evaluation: Assessing lightfastness, heat resistance, and solvent stability.
  • Application-Specific Studies: Optimizing dispersion in plastics, inks, and coatings.
  • Environmental Impact: Evaluating non-migration and ecological compatibility.

Methodological Approaches

Focus AreaTechniques Used
Crystal StructureX-ray powder diffraction, Rietveld refinement
LightfastnessAccelerated weathering tests (ASTM G154)
Thermal StabilityThermogravimetric analysis (TGA)
Dispersion EfficiencyParticle size distribution, SEM

Benzimidazolone Chemical Architecture

Pigment Red 176, designated as Color Index Pigment Red 176 with the structure number 12515, represents a sophisticated benzimidazolone-based chromophore with the molecular formula C₃₂H₂₄N₆O₅ and a molecular weight of 572.57 grams per mole [1] [2]. The compound's Chemical Abstracts Service registry number is 12225-06-8, with the European Inventory of Existing Commercial Chemical Substances number 235-425-2 [3] [4].

The benzimidazolone chemical architecture of Pigment Red 176 is characterized by the presence of a fused bicyclic benzimidazole nucleus, which serves as the foundational structural motif [5]. This heterocyclic system consists of a benzene ring fused to an imidazole ring, creating a stable aromatic framework that contributes significantly to the compound's chromophoric properties [16]. The benzimidazolone moiety in Pigment Red 176 specifically contains a 2,3-dihydro-2-oxo-1H-benzimidazol-5-yl group, which functions as the diazo component in the azo coupling reaction [7].

The systematic chemical name for Pigment Red 176 is N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]-2-naphthalenecarboxamide [6] [7]. This nomenclature reflects the complex molecular architecture that incorporates both the benzimidazolone nucleus and the naphthalene-based coupling component linked through an azo bridge.

The benzimidazolone structure provides exceptional stability to the pigment molecule through its aromatic character and the presence of nitrogen atoms that can participate in hydrogen bonding interactions [14]. The 2-oxo substituent on the benzimidazole ring creates additional opportunities for intermolecular hydrogen bonding, contributing to the solid-state stability and color fastness properties of the pigment [11].

Table 1: Basic Chemical Properties of Pigment Red 176

PropertyValue
Color Index NumberC.I. Pigment Red 176 (C.I. 12515)
CAS Registry Number12225-06-8
Molecular FormulaC₃₂H₂₄N₆O₅
Molecular Weight (g/mol)572.57
Chemical FamilyBenzimidazolone
Molecular StructureSingle azo
EINECS Number235-425-2
Color ShadeBluish red

Azo Bond Configuration and Structural Implications

The azo bond configuration in Pigment Red 176 represents a single azo linkage (-N=N-) that connects the benzimidazolone diazo component to a β-naphthol derivative coupling component [1] [4]. This monoazo structure places the compound within the Color Index range of 11,000 to 19,999, specifically designated for monoazo pigments [20] [21].

Research has demonstrated that benzimidazolone azo pigments, including Pigment Red 176, exist predominantly in the hydrazone tautomeric form rather than the conventional azo form in the solid state [13] [14]. This tautomeric equilibrium involves the migration of a proton from the hydroxyl group of the naphthol coupling component to the azo nitrogen, resulting in the formation of a hydrazone structure (Ph-NH-N=C) instead of the expected azo structure (Ph-N=N-Ar) [17] [19].

The hydrazone tautomeric form is stabilized by the formation of intramolecular hydrogen bonds, creating six-membered ring systems that enhance the overall molecular stability [14] [17]. This tautomeric preference has been confirmed through nuclear magnetic resonance spectroscopy and X-ray crystallographic studies of related benzimidazolone pigments [13] [19].

The structural implications of the azo bond configuration extend beyond simple connectivity to encompass the electronic properties of the chromophore [26]. The azo group functions as an auxochrome, contributing to the extended π-conjugation system that is responsible for the compound's intense color [20]. The electron-withdrawing nature of the azo nitrogen atoms influences the electronic distribution throughout the molecule, affecting both the absorption spectrum and the chemical reactivity of the pigment [17].

The single azo bond in Pigment Red 176 provides a balance between color intensity and molecular stability [1] [4]. Unlike diazo or polyazo pigments, which may exhibit enhanced color depth but reduced stability, the monoazo structure offers excellent lightfastness properties while maintaining good thermal stability [4] [5].

Table 2: Physical Properties of Pigment Red 176

PropertyValue
Density (g/cm³)1.43-1.53
Melting Point (°C)350
Specific Surface Area (m²/g)65-106
Oil Absorption (ml/100g)40-62
pH Value6.5-7.5
Water Solubility (μg/L at 24°C)1.9
LogP (at 24°C)0.9
pKa (predicted)11.52±0.30

Molecular Interaction Frameworks

The molecular interaction frameworks governing Pigment Red 176's behavior in the solid state are dominated by hydrogen bonding networks and π-π stacking interactions [14] [18]. These intermolecular forces are critical for determining the pigment's crystal structure, particle morphology, and ultimately its performance characteristics in various applications [14].

Hydrogen bonding interactions in Pigment Red 176 occur through multiple pathways involving the benzimidazolone nitrogen atoms, the carbonyl oxygen of the amide linkage, the hydroxyl group of the naphthol component, and the methoxy substituent [14]. The benzimidazolone moiety is particularly effective at forming cooperative hydrogen bond networks due to its ability to function as both a hydrogen bond donor and acceptor [16].

Crystal structure determinations of related benzimidazolone pigments have revealed that these compounds exhibit diverse hydrogen bonding topologies, with each pigment adopting a unique arrangement that optimizes intermolecular interactions [14]. The efficiency of molecular packing in the solid state is enhanced by the planar or near-planar geometry of the benzimidazolone-azo-naphthol chromophore system [13].

π-π stacking interactions contribute significantly to the stability of Pigment Red 176 in the solid state [18]. The extended aromatic system comprising the benzimidazole ring, the azo bridge, and the naphthalene component provides multiple opportunities for π-π overlap between adjacent molecules [18]. These interactions are particularly important for maintaining the structural integrity of the pigment particles and preventing unwanted phase transitions during thermal processing [14].

The molecular interaction frameworks also include weaker forces such as van der Waals interactions and CH-π interactions, which contribute to the overall stability of the crystal lattice [18]. The cumulative effect of these various intermolecular forces results in the excellent fastness properties observed for Pigment Red 176, including its resistance to migration, bleeding, and thermal degradation [4] [5].

Table 3: Fastness Properties of Pigment Red 176

PropertyValue
Light Fastness6-7
Heat Resistance (°C)250-300
Acid Resistance5
Alkali Resistance4-5
Alcohol Resistance5
Ester Resistance5
Benzene Resistance5
Ketone Resistance5
Migration Resistance5
Bleeding Resistance5

Structural Comparison within Azo Pigment Taxonomy

Within the broader azo pigment taxonomy, Pigment Red 176 occupies a unique position as a red-shade benzimidazolone pigment that utilizes a β-naphthol derivative as the coupling component [1] [4]. This structural characteristic distinguishes it from the more common yellow and orange benzimidazolone pigments, which typically employ acetoacetarylide coupling components [13] [14].

The azo pigment classification system organizes compounds based on the number of azo linkages present in the molecular structure [20] [21]. Pigment Red 176, as a monoazo compound, falls within the Color Index range of 11,000-19,999, distinguishing it from disazo pigments (20,000-29,999), trisazo pigments (30,000-34,999), and polyazo pigments (35,000-36,999) [20].

Comparative analysis with other benzimidazolone azo pigments reveals structural similarities in the diazo component while highlighting differences in the coupling components that account for the varied color properties [13] [14]. For instance, Pigment Orange 36 (Color Index 11780) and Pigment Yellow 151 (Color Index 13980) share the benzimidazolone diazo component with Pigment Red 176 but employ different coupling components that shift the absorption characteristics toward shorter wavelengths [13].

The structural comparison within the benzimidazolone family demonstrates that while all members share the common benzimidazolone nucleus, the choice of coupling component significantly influences the final color properties [14]. Pigment Red 176's use of a β-naphthol derivative coupling component enables absorption in the longer wavelength region of the visible spectrum, resulting in its characteristic bluish-red hue [1] [4].

Crystal structure analyses of benzimidazolone pigments have revealed that despite their structural similarities, each compound adopts distinct hydrogen bonding patterns and crystal packing arrangements [14]. This structural diversity within the benzimidazolone family underscores the importance of specific intermolecular interactions in determining the solid-state properties of these pigments [13] [14].

Table 4: Structural Comparison within Azo Pigment Taxonomy

PigmentColor IndexChemical FamilyAzo Structure TypeCoupling ComponentMolecular FormulaColor Shade
Pigment Red 176C.I. 12515BenzimidazoloneMonoazoβ-Naphthol derivativeC₃₂H₂₄N₆O₅Bluish red
Pigment Orange 36C.I. 11780BenzimidazoloneMonoazoAcetoacetarylideC₁₇H₁₃ClN₆O₅Orange
Pigment Yellow 151C.I. 13980BenzimidazoloneMonoazoAcetoacetarylideC₁₇H₁₅N₅O₅Greenish yellow
Pigment Yellow 154C.I. 11781BenzimidazoloneMonoazoAcetoacetarylideC₁₈H₁₈N₄O₆Reddish yellow
Pigment Yellow 181C.I. 11777BenzimidazoloneMonoazoAcetoacetarylideC₁₆H₁₅N₅O₄Greenish yellow
Pigment Yellow 194C.I. 11738BenzimidazoloneMonoazoAcetoacetarylideC₁₈H₁₈N₄O₆Reddish yellow

The taxonomy of azo pigments also considers the tautomeric behavior of these compounds, with benzimidazolone azo pigments exhibiting a general preference for the hydrazone form in the solid state [17] [19]. This tautomeric characteristic represents a fundamental aspect of the structure-property relationships within this class of pigments and contributes to their exceptional stability and performance characteristics [14].

Table 5: Tautomeric Form Analysis in Benzimidazolone Azo Pigments

AspectPigment Red 176General Benzimidazolone Pigments
Predominant FormHydrazoneHydrazone
Azo Form (Ph-N=N-Ar)Minor componentEquilibrium component
Hydrazone Form (Ph-NH-N=Ar)Major componentPredominant form
Hydrogen Bonding PatternSix-membered ring systemIntramolecular H-bonds
Molecular StabilityHigh stabilityEnhanced stability
Crystal PackingEfficient packingVarious topologies
Intermolecular InteractionsStrong H-bondingMultiple H-bond networks

Diazotization Reaction Mechanisms

The synthesis of Pigment Red 176 is fundamentally based on the classical diazotization-coupling reaction sequence, which represents one of the most important industrial organic chemical processes [1]. The diazotization reaction mechanism involves the conversion of primary aromatic amines into highly reactive diazonium salts, which subsequently undergo coupling reactions with suitable aromatic compounds to form azo pigments [2] [1].

Precursor Preparation Protocols

The synthesis of Pigment Red 176 requires specific precursor compounds that must be prepared under controlled conditions to ensure high purity and optimal reactivity. The primary diazo component is 3-amino-4-methoxybenzanilide (Chemical Abstracts Service number 120-35-4), which possesses the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 daltons [3]. This compound is synthesized through the reaction of 3-amino-4-methoxybenzoic acid with aniline under specific reaction conditions involving dicyclohexylcarbodiimide as a coupling agent and 1-hydroxybenzotriazole as an activating agent [3].

The coupling component, 3-hydroxy-N-(2-oxo-1,3-dihydrobenzoimidazol-5-yl)naphthalene-2-carboxamide (Chemical Abstracts Service number 26848-40-8), features the molecular formula C₁₈H₁₃N₃O₃ and a molecular weight of 319.31 daltons [4]. This benzimidazolone derivative serves as the nucleophilic partner in the coupling reaction and is characterized by its light yellow to brown powder appearance with a melting point of 360 degrees Celsius [4].

Reaction Kinetics Analysis

The diazotization reaction exhibits complex kinetic behavior that is highly dependent on temperature, pH, and reactant concentrations. The reaction follows a multi-step mechanism beginning with the formation of nitrous acid from sodium nitrite and hydrochloric acid, followed by the generation of the nitrosonium ion, which acts as the key electrophile in the subsequent reactions.

The rate-determining step involves the nucleophilic attack of the aromatic amine on the nitrosonium ion, producing an intermediate N-nitrosoamine that subsequently undergoes acid-catalyzed rearrangement to form the diazonium salt. The reaction kinetics can be described by pseudo-first-order kinetics under conditions of excess acid and nitrite, with rate constants significantly influenced by temperature and pH.

Temperature effects on the diazotization reaction are particularly pronounced, with optimal conditions maintained between 0 and 10 degrees Celsius to prevent decomposition of the thermally unstable diazonium intermediate. Studies have demonstrated that temperatures above 10 degrees Celsius result in rapid decomposition of diazonium salts, leading to the formation of nitrogen gas, hydrogen chloride, and chlorobenzene byproducts.

The pH optimization reveals that strongly acidic conditions (pH 0-2) are essential for efficient diazonium salt formation, as the protonation of the amine substrate increases its reactivity toward the nitrosonium ion. However, excessively low pH values can lead to competitive reactions and reduced selectivity, necessitating careful pH control during the reaction process.

Intermediary Compound Formation

The diazotization process involves the formation of several key intermediary compounds that influence the overall reaction efficiency and product quality. The initial intermediate formed is the N-nitrosoamine, which results from the electrophilic attack of the nitrosonium ion on the nucleophilic nitrogen of the aromatic amine. This intermediate is relatively stable under the reaction conditions but requires acid-catalyzed rearrangement to proceed to the diazonium salt.

The conversion of N-nitrosoamine to the diazonium salt occurs through a series of protonation and deprotonation steps, involving the formation of diazohydroxide as an intermediate. The diazohydroxide species undergoes further protonation followed by water elimination to yield the final diazonium salt, which exists in equilibrium with its corresponding ionic forms in solution.

The stability of these intermediary compounds is crucial for the overall success of the synthesis process. The diazonium salt intermediate exhibits limited thermal stability, with decomposition rates increasing exponentially with temperature. This necessitates immediate utilization of the diazonium salt in the subsequent coupling reaction or storage under carefully controlled conditions.

Quality control of intermediary compound formation requires monitoring through potassium iodide-starch paper testing, which provides a qualitative indication of diazonium salt concentration through the development of a characteristic blue coloration. This method allows for real-time monitoring of the diazotization process and optimization of reaction conditions to maximize yield and minimize side reactions.

Coupling Reaction Dynamics

The coupling reaction represents the second critical step in the synthesis of Pigment Red 176, involving the electrophilic aromatic substitution of the diazonium salt with the benzimidazolone coupling component. This reaction follows classical electrophilic aromatic substitution mechanisms, with the diazonium cation serving as the electrophile and the activated aromatic system of the coupling component acting as the nucleophile.

3-Hydroxy-N-(2-oxo-1,3-dihydrobenzoimidazol-5-yl)naphthalene-2-carboxamide Systems

The benzimidazolone coupling component exhibits enhanced reactivity due to the presence of electron-donating groups that activate the aromatic system toward electrophilic substitution. The hydroxyl group at the 3-position of the naphthalene ring system provides significant activation through resonance effects, creating regions of high electron density that facilitate the coupling reaction.

The benzimidazolone moiety contributes to the overall reactivity through its ability to form extensive hydrogen bonding networks, which influence both the reaction kinetics and the final crystal structure of the pigment. The presence of the carbonyl group in the benzimidazolone ring system creates additional sites for intermolecular interactions that stabilize the transition state during the coupling process.

The naphthalene ring system provides a large conjugated π-electron system that stabilizes the intermediate sigma complex formed during the electrophilic substitution reaction. The extended conjugation also contributes to the final optical properties of the pigment, with the azo linkage creating a chromophoric system that absorbs light in the visible region.

Optimization of the coupling reaction requires careful control of the stoichiometry between the diazonium salt and the coupling component. Industrial processes typically employ a slight excess of the coupling component to ensure complete consumption of the diazonium salt and maximize color yield. The reaction is typically conducted with maintaining precise pH control in the range of 5.5 to 6.0, which represents the optimal balance between maintaining diazonium salt stability and ensuring efficient coupling.

Mechanistic Pathways and Transition States

The coupling reaction proceeds through a well-defined mechanistic pathway involving the formation of a sigma complex intermediate, followed by proton elimination to restore aromaticity. The initial step involves the nucleophilic attack of the activated aromatic system on the electrophilic diazonium cation, forming a highly energetic intermediate that contains a disrupted aromatic system.

The formation of the sigma complex represents the highest energy point in the reaction coordinate, with the transition state structure influenced by the electronic properties of both the diazonium salt and the coupling component. Electron-withdrawing substituents on the diazonium component increase the electrophilicity and lower the activation energy for the coupling reaction, while electron-donating groups on the coupling component facilitate nucleophilic attack.

The subsequent proton elimination step occurs rapidly and is typically not rate-limiting under normal reaction conditions. The restoration of aromaticity provides a significant thermodynamic driving force for the reaction, with the formation of the extended conjugated system in the final azo product contributing to the overall reaction favorability.

The regioselectivity of the coupling reaction is determined by the relative activation of different positions on the coupling component aromatic system. In the case of the benzimidazolone coupling component used for Pigment Red 176, the hydroxyl group directs the electrophilic attack to the ortho position, resulting in the formation of the desired regioisomer with high selectivity.

Studies of the transition state structure using computational methods have revealed that the coupling reaction involves significant charge transfer from the coupling component to the diazonium salt, with the developing positive charge stabilized by the electron-donating substituents. This charge transfer character influences the reaction kinetics and provides insights into the factors that control reaction rates and selectivity.

Advanced Manufacturing Technologies

Direct Grinding Methodologies

Direct grinding represents a fundamental processing technique for pigment particle size reduction and dispersion optimization. This methodology involves the mechanical treatment of dry pigment powder using high-energy grinding equipment to achieve the desired particle size distribution and surface area characteristics necessary for optimal color performance.

The direct grinding process for Pigment Red 176 utilizes specialized grinding equipment capable of generating high shear forces sufficient to break down pigment aggregates while avoiding excessive heat generation that could compromise pigment stability. The grinding process typically employs media such as steel balls or ceramic beads in combination with high-speed rotating equipment to provide the mechanical energy required for particle size reduction.

Optimization of direct grinding parameters requires careful control of several variables including grinding time, media loading, rotational speed, and chamber atmosphere. Extended grinding times can lead to over-processing and potential degradation of the pigment crystal structure, while insufficient grinding results in incomplete particle size reduction and poor color development.

The grinding atmosphere plays a crucial role in preventing oxidative degradation during processing. Inert gas atmospheres, typically nitrogen or argon, are employed to minimize exposure to oxygen and moisture, which can catalyze unwanted side reactions and compromise pigment quality.

Quality control in direct grinding operations involves continuous monitoring of particle size distribution using laser diffraction techniques, with target particle sizes typically in the range of 100 to 200 nanometers for optimal color performance. The grinding process is considered complete when the particle size distribution meets specified criteria and no further reduction in average particle size is observed.

Colloid Mill Processing Techniques

Colloid mills represent advanced processing equipment designed for the production of fine dispersions and emulsions through the application of intense mechanical shear forces. These devices operate on the rotor-stator principle, where a high-speed rotor operates in close proximity to a stationary stator, creating a narrow gap through which the pigment suspension is processed.

The colloid mill processing of Pigment Red 176 involves the preparation of a pigment slurry containing the dry pigment powder suspended in a suitable liquid medium. The liquid medium may consist of water, organic solvents, or specialized grinding aids depending on the intended final application and dispersion requirements.

The key processing parameters for colloid mill operations include rotor speed, gap size, flow rate, and processing temperature. Typical rotor speeds range from 2900 revolutions per minute, generating circumferential velocities sufficient to create the high shear forces necessary for effective particle dispersion. The gap size between the rotor and stator is adjustable and typically maintained in the range of 2 to 50 micrometers, depending on the desired final particle size.

The intense mechanical shear generated within the colloid mill serves multiple functions including particle size reduction, deagglomeration of pigment aggregates, and uniform dispersion of individual pigment particles throughout the liquid medium. The hydraulic shear forces complement the mechanical action, providing additional energy for particle processing and contributing to the overall efficiency of the dispersion process.

Quality control in colloid mill processing requires monitoring of particle size distribution, dispersion viscosity, and color development throughout the processing cycle. The processing is typically considered complete when the particle size distribution reaches a stable state and no further improvement in color properties is observed.

pH Control Strategies During Coupling

pH control represents one of the most critical parameters in the coupling reaction, directly influencing reaction kinetics, product yield, and final pigment quality. The coupling reaction requires precise pH management to maintain optimal conditions for both diazonium salt stability and efficient electrophilic aromatic substitution.

The optimal pH range for the coupling reaction is typically maintained between 5.5 and 6.0, representing a compromise between several competing factors. At pH values below 5.0, the coupling component may become protonated, reducing its nucleophilicity and slowing the reaction rate. Conversely, pH values above 6.5 can lead to decomposition of the diazonium salt and formation of unwanted byproducts.

pH control during the coupling reaction is typically achieved through the controlled addition of buffering agents, most commonly sodium bicarbonate solutions. The buffering system must be capable of maintaining stable pH conditions despite the generation of acid byproducts during the coupling reaction, which would otherwise cause the pH to drift toward more acidic values.

The rate of pH adjustment is crucial for maintaining optimal reaction conditions. Rapid pH changes can lead to localized concentration gradients that result in incomplete mixing and non-uniform reaction conditions. Therefore, the buffering agent is typically added slowly and continuously throughout the coupling process to maintain steady-state pH conditions.

Advanced pH control strategies employ automated monitoring and feedback systems that continuously measure the reaction pH and adjust the buffering agent addition rate accordingly. These systems provide precise control over the reaction environment and ensure consistent product quality across multiple production batches.

The choice of buffering agent must consider compatibility with the reaction system and final product requirements. Sodium bicarbonate is preferred due to its ability to maintain the desired pH range while generating carbon dioxide and water as byproducts, which do not interfere with the coupling reaction or compromise product purity.

Process Optimization Parameters

Temperature Influence on Reaction Efficiency

Temperature control represents a fundamental parameter in the synthesis of Pigment Red 176, with different temperature requirements for the diazotization and coupling reaction stages. The diazotization reaction requires low temperatures, typically maintained between 0 and 10 degrees Celsius, to prevent decomposition of the thermally unstable diazonium salt intermediate.

The temperature dependence of diazonium salt stability follows an exponential relationship, with decomposition rates increasing rapidly above 10 degrees Celsius. Industrial processes typically maintain diazotization temperatures between 0 and 5 degrees Celsius using ice-water cooling systems to ensure maximum stability and minimize unwanted side reactions.

The coupling reaction exhibits different temperature requirements, with optimal conditions typically maintained between 5 and 10 degrees Celsius. While slightly higher temperatures can increase reaction rates, the temperature must be carefully controlled to prevent diazonium salt decomposition while ensuring efficient coupling kinetics.

Temperature optimization studies have demonstrated that reaction conversion can be maximized through careful temperature programming throughout the synthesis process. The diazotization stage requires the lowest temperatures to ensure complete conversion of the aromatic amine to the diazonium salt, while the coupling stage can tolerate slightly higher temperatures to accelerate the electrophilic substitution reaction.

The thermal stability of the final pigment product allows for elevated temperatures during post-synthesis processing steps, including grinding and dispersion operations. The pigment exhibits excellent thermal stability with decomposition temperatures exceeding 300 degrees Celsius, enabling high-temperature processing without compromising product quality.

Solvent Systems and Their Impact

The choice of solvent system significantly influences the synthesis efficiency, product quality, and environmental impact of Pigment Red 176 production. The diazotization reaction is typically conducted in aqueous media, utilizing water as the primary solvent due to its ability to dissolve the inorganic reagents and maintain the required acidic conditions.

Aqueous solvent systems provide several advantages including excellent solubility of sodium nitrite and hydrochloric acid, efficient heat transfer for temperature control, and environmental compatibility. The high dielectric constant of water facilitates the ionization of the acidic components and stabilizes the charged diazonium salt intermediate.

The coupling reaction may employ modified solvent systems to optimize the solubility of the coupling component and improve reaction kinetics. Mixed solvent systems containing water and organic co-solvents such as alcohols or glycols can enhance the solubility of the benzimidazolone coupling component while maintaining compatibility with the aqueous diazonium salt solution.

Organic solvent systems have been investigated for specialized applications requiring anhydrous conditions or enhanced solubility of hydrophobic components. However, the use of organic solvents introduces additional considerations including flammability, toxicity, and environmental impact that must be carefully evaluated.

The impact of solvent systems on pigment crystal structure and morphology is particularly important for color development and application properties. Different solvent systems can influence the nucleation and growth of pigment crystals, affecting the final particle size distribution and optical properties of the product.

Catalyst Selection and Performance

While the synthesis of Pigment Red 176 does not require traditional catalysts in the organic synthesis sense, the selection of appropriate acid catalysts and reaction promoters significantly influences the overall process efficiency and product quality. The diazotization reaction requires strong acid catalysts, typically hydrochloric acid, to generate the nitrosonium ion from nitrous acid and facilitate the conversion of the aromatic amine to the diazonium salt.

The concentration and type of acid catalyst affects both the reaction rate and the stability of the diazonium salt intermediate. Hydrochloric acid is preferred due to its high acidity, good solubility in water, and the formation of chloride counter-ions that provide additional stability to the diazonium salt through ion-pair formation.

The coupling reaction may benefit from the presence of phase-transfer catalysts or surface-active agents that facilitate the interaction between the aqueous diazonium salt solution and the coupling component. These catalysts can improve reaction kinetics by increasing the effective concentration of reactants at the interface between different phases.

Advanced catalyst systems for benzimidazolone synthesis have been developed for related applications, including lanthanide-based catalysts that exhibit high selectivity and recyclability. While these catalysts are not directly applicable to the azo coupling reaction, they represent potential opportunities for process improvement and environmental benefits.

The selection of optimal catalyst systems requires consideration of multiple factors including reaction efficiency, product selectivity, catalyst recovery and reuse, and environmental impact. The development of more efficient and environmentally friendly catalyst systems remains an active area of research in pigment synthesis technology.

Process optimization through catalyst selection involves systematic evaluation of different catalyst types, concentrations, and operating conditions to identify the combination that provides the best balance of reaction efficiency, product quality, and economic viability. This optimization process typically involves extensive laboratory testing followed by pilot-scale validation before implementation in commercial production facilities.

Data Tables

Table 1: Technical Specifications of Pigment Red 176

PropertyValueStandard/Reference
CAS Number12225-06-8ChemicalBook
Molecular FormulaC₃₂H₂₄N₆O₅Multiple sources
Molecular Weight572.57Calculated
Color IndexPigment Red 176 (C.I. 12515)Color Index
Chemical FamilyBenzimidazoloneBenzimidazolone class
Melting Point (°C)300 (minimum)Industrial standard
Density (g/cm³)1.43-1.60Predicted/Measured
Heat Resistance (°C)250-300Plastic applications
Light Fastness6-8Coating applications
pH Value6.5-7.5Aqueous solution
Oil Absorption (ml/100g)40-60DIN standard
Water Solubility (μg/L)1.9 at 24°CExperimental
Particle Size (nm)100-200Particle size distribution
Specific Surface Area (m²/g)61-79BET method

Table 2: Synthesis Reaction Conditions

Synthesis StepOptimal ConditionsCritical Parameters
Diazotization Temperature0-10°CPrevents decomposition
Diazotization pH0-2 (acidic)Diazonium salt formation
Diazotization Time0.5-1 hourComplete conversion
Coupling Temperature5-10°CCoupling reaction rate
Coupling pH5.5-6.0Optimal coupling conditions
Coupling Time0.5-1 hourComplete reaction
Sodium Nitrite Concentration40% solutionStoichiometric excess
Hydrochloric Acid Concentration30% solutionProton source
Diazonium Salt StabilityStable at <10°CTemperature dependent
Reaction Yield340 kg (industrial scale)Process optimization

Table 3: Manufacturing Process Parameters

Process ParameterSpecificationFunction/Impact
Direct Grinding MethodDry pigment dispersionParticle size reduction
Colloid Mill ProcessingWet grinding processHomogeneous dispersion
Rotor Speed (rpm)2900Mechanical shear generation
Gap Size (μm)2-50Particle size control
Processing Temperature (°C)25-80Process optimization
Processing Time (hours)1-3Complete processing
Particle Size ReductionSubmicron particlesColor development
Throughput (kg/h)0.5-10.0Production capacity
Energy ConsumptionHigh shear forcesDispersion efficiency
Quality ControlParticle size analysisProduct consistency

Table 4: Precursor Compounds in Synthesis

Precursor CompoundCAS NumberMolecular FormulaFunction in Synthesis
3-Amino-4-methoxybenzanilide120-35-4C₁₄H₁₄N₂O₂Diazo component
3-Hydroxy-N-(2-oxo-1,3-dihydrobenzoimidazol-5-yl)naphthalene-2-carboxamide26848-40-8C₁₈H₁₃N₃O₃Coupling component
Sodium Nitrite7632-00-0NaNO₂Diazotization agent
Hydrochloric Acid7647-01-0HClAcid catalyst
Diatomaceous Earth61790-53-2SiO₂Filtration aid
Sodium Bicarbonate144-55-8NaHCO₃pH control agent

XLogP3

5.4

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 79 of 80 companies (only ~ 1.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

12225-06-8

Use Classification

Plastics -> Polymer Type -> PUR; PVC (soft); ABS; PVC (rigid); PET
Plastics -> Pigments agents

General Manufacturing Information

2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]-: ACTIVE

Dates

Last modified: 08-15-2023

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